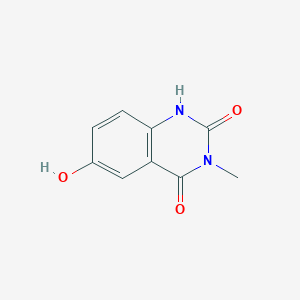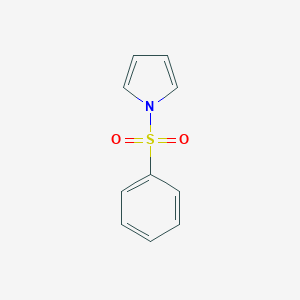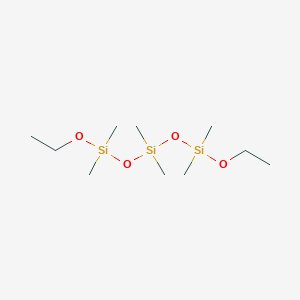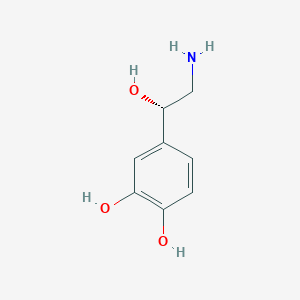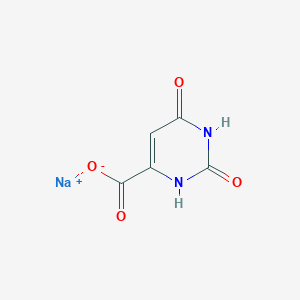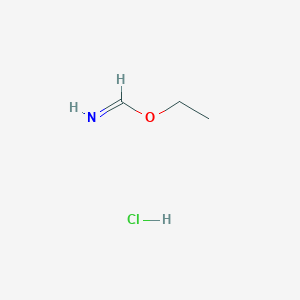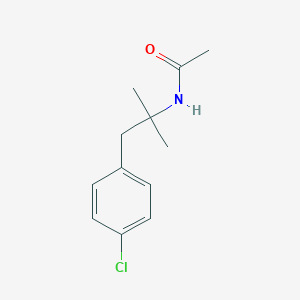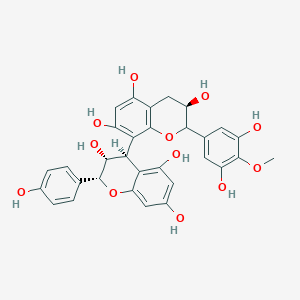
Proanthocyanidin
Overview
Description
Proanthocyanidins are a class of polyphenolic compounds found abundantly in various plants, including cranberries, blueberries, and grape seeds . These compounds are oligomeric flavonoids, primarily composed of catechin and epicatechin units . Proanthocyanidins are known for their antioxidant properties and potential health benefits, such as reducing the risk of urinary tract infections and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proanthocyanidins can be synthesized through the polymerization of flavan-3-ols, such as catechin and epicatechin . The polymerization process involves the formation of carbon-carbon bonds between the flavan-3-ol units. This can be achieved using various catalysts and solvents, such as methanol, ethanol, and acetone .
Industrial Production Methods: Industrial production of proanthocyanidins typically involves the extraction from plant sources. Common extraction methods include the use of solvents like methanol, ethanol, and acetone . For high-purity proanthocyanidins, techniques such as chromatography and mass spectrometry are employed to isolate and purify the compounds .
Chemical Reactions Analysis
Types of Reactions: Proanthocyanidins undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of proanthocyanidins can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products:
Scientific Research Applications
Proanthocyanidins have a wide range of scientific research applications across various fields:
Mechanism of Action
Proanthocyanidins exert their effects through several molecular mechanisms:
Antioxidant Activity: They scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: Inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Cardiovascular Protection: Enhance endothelial function and reduce blood pressure by modulating nitric oxide levels.
Anticancer Properties: Induce apoptosis and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Anthocyanins: Water-soluble pigments found in fruits and vegetables, known for their vibrant colors and antioxidant properties.
Flavonoids: A diverse group of plant metabolites with various health benefits, including anti-inflammatory and anticancer effects.
Uniqueness of Proanthocyanidins: Proanthocyanidins are unique due to their high degree of polymerization and potent antioxidant activity . They are more effective in scavenging free radicals compared to other polyphenols, making them valuable in both health and industrial applications .
Properties
IUPAC Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCOVZKLAXXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


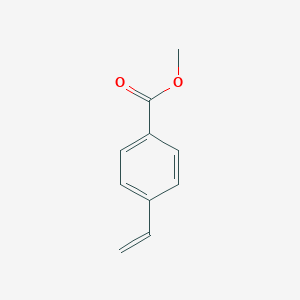
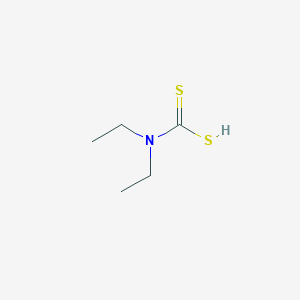
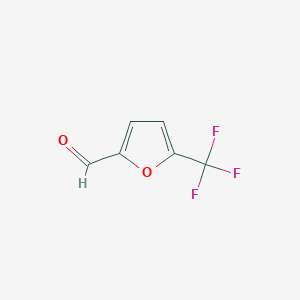
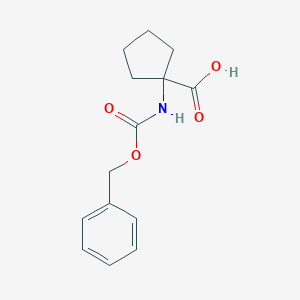

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
